REACTION_CXSMILES
|
C(O[CH:4]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)[CH:5]([C:11](OCC)=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH2:9]([O:8][C:6]([C:5]1[C:11](=[O:12])[N:18]2[C:17]([CH:22]=[CH:21][CH:20]=[CH:19]2)=[CH:16][CH:4]=1)=[O:7])[CH3:10]
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Name
|
|
Quantity
|
18.9 g
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Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(=O)OCC)CC1=NC=CC=C1
|
Name
|
|
Quantity
|
135.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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250 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
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Details
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chromatographed on silica gel (Merck 70-230 mesh, 620 g)
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Type
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WASH
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Details
|
eluting with hexane
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Type
|
ADDITION
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Details
|
a mixture of ethanol and chloroform (1:49)
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Type
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CUSTOM
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Details
|
to give a crude oil, which
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Type
|
CUSTOM
|
Details
|
was crystallized from a mixture of ether and hexane (1:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C2C=CC=CN2C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |